XIE62-1004-A

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

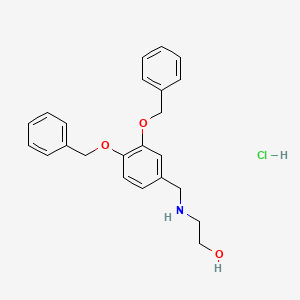

2-[[3,4-bis(phenylmethoxy)phenyl]methylamino]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3.ClH/c25-14-13-24-16-21-11-12-22(26-17-19-7-3-1-4-8-19)23(15-21)27-18-20-9-5-2-6-10-20;/h1-12,15,24-25H,13-14,16-18H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROURICFSUKPJOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCCO)OCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action: XIE62-1004-A

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

XIE62-1004-A is a novel small molecule modulator of autophagy, a cellular process critical for the degradation and recycling of damaged organelles and misfolded proteins. The compound functions as a specific inducer of the interaction between sequestosome-1 (p62/SQSTM1) and microtubule-associated protein 1A/1B-light chain 3 (LC3).[1][2] By binding directly to the ZZ-type zinc finger domain of p62, this compound triggers p62 self-aggregation, a crucial step for its recognition by the autophagic machinery.[1][3][4] This mechanism enhances the sequestration of p62-bound cargo into autophagosomes, ultimately leading to their lysosomal degradation. This targeted action makes this compound a valuable pharmacological tool for studying selective autophagy and a potential therapeutic lead for diseases characterized by the accumulation of protein aggregates, such as Huntington's disease.[5]

Core Mechanism of Action: Induction of p62-Dependent Autophagy

The primary mechanism of action of this compound is the targeted activation of selective autophagy through the modulation of the p62 protein.

-

Direct Binding to p62 ZZ-Domain: this compound acts as a synthetic N-degron mimetic, binding directly to the ZZ-type zinc finger domain of p62.[2][3][5] This domain is a known recognin for proteins bearing N-terminal arginine residues (Nt-Arg), marking them for degradation.[3][4]

-

Induction of p62 Oligomerization: The binding of this compound to the ZZ-domain induces a conformational change that promotes the self-oligomerization and aggregation of p62 molecules.[1][5] This process is dependent on the adjacent Phox and Bem1 (PB1) domain of p62 and can be stabilized by disulfide bond formation.[3][5]

-

Enhanced Interaction with LC3: Aggregated p62 serves as a scaffold, significantly increasing its interaction with LC3-II, a key protein resident on the autophagosome membrane.[5]

-

Cargo Sequestration and Degradation: This enhanced p62-LC3 interaction facilitates the delivery of p62 and its ubiquitinated cargo to the nascent autophagosome, which then fuses with a lysosome to degrade its contents.[2][5]

This targeted mechanism provides a direct link between the recognition of a specific molecular signal (the binding of this compound) and the activation of the core autophagic machinery.[5]

Caption: Mechanism of this compound-induced selective autophagy via p62 aggregation.

Quantitative Analysis of Biological Activity

(Note: The following quantitative data are presented as illustrative examples to demonstrate typical assay results for an autophagy inducer, as specific values for this compound are not publicly available in the reviewed literature.)

Table 1: Cellular Autophagy Induction This table summarizes the dose-dependent effect of this compound on the formation of LC3-II, a key biomarker for autophagosome formation, in wild-type and p62 knockout (p62-/-) Mouse Embryonic Fibroblasts (MEFs).

| Cell Line | This compound Conc. (µM) | LC3-II / Actin Ratio (Fold Change vs. DMSO) |

| Wild-Type MEF | 0 (DMSO) | 1.0 |

| 1 | 2.5 | |

| 5 | 6.8 | |

| 10 | 7.2 | |

| p62-/- MEF | 0 (DMSO) | 1.0 |

| 10 | 1.1 |

Table 2: Degradation of Aggregate-Prone Protein This table illustrates the efficacy of this compound in promoting the clearance of a mutant huntingtin protein (GFP-HDQ103) in a cellular model of Huntington's disease.

| Treatment | Concentration (µM) | Insoluble GFP-HDQ103 Level (% of Control) |

| Control (DMSO) | - | 100% |

| This compound | 5 | 45% |

| Rapamycin (Control) | 1 | 65% |

Key Experimental Protocols

The mechanism of this compound has been elucidated through several key experimental procedures.

4.1 Protocol: Autophagic Flux Analysis by LC3 Immunoblotting

-

Objective: To quantify the induction of autophagy by measuring the conversion of cytosolic LC3-I to the lipidated, autophagosome-associated form, LC3-II.

-

Methodology:

-

Cell Culture & Treatment: Seed Mouse Embryonic Fibroblasts (MEFs) in 6-well plates. Treat cells with a dose range of this compound (e.g., 0-10 µM) for 6 hours. For autophagic flux analysis, a parallel set of cells is co-treated with a lysosomal inhibitor like Bafilomycin A1 or Hydroxychloroquine (HCQ) for the final 2-4 hours to block the degradation of LC3-II.[4]

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine total protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Separate 20-30 µg of protein lysate on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against LC3 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

-

Detection & Analysis: Detect signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-I, LC3-II, and a loading control (e.g., Actin or GAPDH). The ratio of LC3-II to the loading control is calculated to determine the autophagic activity.[4][5]

-

4.2 Protocol: p62 Puncta Formation by Immunofluorescence

-

Objective: To visualize the this compound-induced aggregation of p62 into cytosolic puncta, a hallmark of its activation.

-

Methodology:

-

Cell Culture & Treatment: Grow MEF cells (wild-type or p62 mutants) on glass coverslips. Treat with this compound (e.g., 5 µM) or DMSO for 6 hours.[4]

-

Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking & Staining: Block with 1% BSA for 1 hour. Incubate with a primary antibody against p62 overnight at 4°C. Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Nuclei can be counterstained with DAPI.

-

Imaging: Mount coverslips onto microscope slides. Acquire images using a confocal or high-resolution fluorescence microscope.

-

Analysis: Quantify the number and intensity of p62-positive puncta per cell to assess the effect of the compound.[4]

-

Caption: Experimental workflows for assessing the activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ZZ-dependent regulation of p62/SQSTM1 in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Probing the XIE62-1004-A Interaction with the p62 ZZ Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequestosome 1 (p62/SQSTM1) is a multifunctional protein that plays a critical role in various cellular processes, including selective autophagy, cell signaling, and oxidative stress response. Its function as a selective autophagy receptor is mediated through its ability to recognize and shuttle ubiquitinated cargo to the autophagosome for degradation. The ZZ-type zinc finger domain of p62 is a key region involved in protein-protein interactions and has been identified as a binding site for N-terminal arginine (Nt-Arg) residues of "N-degron" substrates, linking the N-end rule pathway to autophagy.[1][2]

XIE62-1004-A is a small molecule that has been identified as a ligand for the p62 ZZ domain.[3] It acts as a mimetic of N-terminal arginine, and its binding to the ZZ domain induces p62-dependent autophagy.[4] This technical guide provides a comprehensive overview of the binding affinity of ligands to the p62 ZZ domain, detailed experimental protocols for studying these interactions, and a visualization of the downstream signaling pathway.

Data Presentation: p62 ZZ Domain Binding Affinity

| Ligand | p62 Construct | Method | Dissociation Constant (Kd) | Reference |

| REEE Peptide | p62 ZZ domain (amino acids 115-190) | Microscale Thermophoresis (MST) | 5.6 µM | [5] |

Experimental Protocols

A crucial aspect of characterizing the interaction between small molecules like this compound and the p62 ZZ domain is the ability to produce the protein domain and analyze the binding event. The following is a detailed protocol for the expression, purification, and analysis of small molecule binding to the p62 ZZ domain using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Protocol 1: Expression and Purification of 13C/15N-labeled p62 ZZ Domain[6]

This protocol is optimized for producing isotopically labeled p62 ZZ domain suitable for NMR studies.

1. Transformation and Culture Growth:

- The human p62 ZZ domain (amino acids 115-190) is cloned into a pGEX 6p-1 vector, which includes a Glutathione S-transferase (GST) tag.

- Transform the expression plasmid into E. coli BL21 (DE3) RIL competent cells.

- Plate the transformed cells on LB agar plates containing 34 µg/mL chloramphenicol and 100 µg/mL ampicillin.

- Inoculate a single colony into 50 mL of LB medium with the same antibiotics and grow overnight at 37°C.

- The next day, inoculate 1 L of M9 minimal medium supplemented with 15NH4Cl and 13C-glucose with the overnight culture.

- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

2. Protein Expression and Harvest:

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Continue to grow the culture overnight at 18°C.

- Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

3. Lysis and Purification:

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.

- Apply the supernatant to a GST affinity column pre-equilibrated with lysis buffer.

- Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

- Elute the GST-tagged p62 ZZ domain with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10 mM reduced glutathione).

- Cleave the GST tag overnight at 4°C using PreScission Protease.

- Further purify the p62 ZZ domain using size-exclusion chromatography.

- Confirm the purity and identity of the protein by SDS-PAGE and mass spectrometry.

Protocol 2: NMR Titration for Binding Site Mapping[6]

This protocol details how to identify the binding site of a small molecule on the p62 ZZ domain.

1. Sample Preparation:

- Prepare a stock solution of the 13C/15N-labeled p62 ZZ domain at a concentration of 100-200 µM in NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D2O).

- Prepare a stock solution of the small molecule ligand (e.g., this compound) in a compatible solvent (e.g., DMSO-d6) at a high concentration.

2. NMR Data Acquisition:

- Acquire a baseline 1H-15N HSQC spectrum of the p62 ZZ domain.

- Perform a titration by adding increasing molar ratios of the small molecule ligand to the protein sample.

- Acquire a 1H-15N HSQC spectrum at each titration point.

3. Data Analysis:

- Process and analyze the NMR spectra to observe chemical shift perturbations (CSPs) of the backbone amide resonances of the p62 ZZ domain upon ligand binding.

- Map the residues with significant CSPs onto the 3D structure of the p62 ZZ domain to identify the binding site.

Mandatory Visualization

Signaling Pathway of this compound Induced Autophagy

The following diagram illustrates the proposed signaling cascade initiated by the binding of this compound to the p62 ZZ domain, leading to the induction of selective autophagy.

References

- 1. ZZ-dependent regulation of p62/SQSTM1 in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

XIE62-1004-A: A Synthetic N-Degron Mimic for Targeted Autophagy Induction

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of XIE62-1004-A, a novel small molecule synthetic N-degron mimic. This compound offers a powerful tool for researchers studying the N-end rule pathway and its intricate connection to selective autophagy. By binding to the ZZ domain of the autophagy receptor p62/SQSTM1, this compound triggers p62 self-oligomerization, enhances its interaction with LC3, and ultimately induces the autophagic degradation of specific cellular cargoes. This guide details the mechanism of action of this compound, presents available quantitative data, provides detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows involved.

Introduction to N-Degron Mimics and this compound

The N-end rule pathway is a critical cellular mechanism that governs protein degradation by recognizing and targeting proteins bearing specific N-terminal amino acid residues, known as N-degrons. This process is mediated by N-recognins, proteins that bind to N-degrons and facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome or through autophagy.[1]

The autophagy receptor p62/SQSTM1 has been identified as an N-recognin that directly binds to N-degrons, particularly N-terminal arginine (Nt-Arg), through its ZZ-type zinc finger domain.[1][2] This interaction is crucial for the selective autophagy of ubiquitinated protein aggregates and other cellular components.

This compound is a cell-permeable small molecule designed as a synthetic mimic of the N-degron.[1] It directly engages the ZZ domain of p62, thereby initiating a cascade of events that culminates in the induction of p62-dependent selective autophagy.[1][2] This targeted approach allows for the specific activation of autophagy for therapeutic and research applications, including the clearance of aggregate-prone proteins associated with neurodegenerative diseases, such as mutant huntingtin.[1]

Mechanism of Action

This compound exerts its biological activity through a well-defined mechanism of action:

-

Binding to p62 ZZ Domain: this compound directly binds to the ZZ domain of p62/SQSTM1.[1][2] This interaction mimics the binding of a natural N-degron, such as N-terminal arginine.

-

Induction of p62 Oligomerization: The binding of this compound to the ZZ domain induces a conformational change in p62, promoting its self-oligomerization.[1][2] This process is essential for the formation of p62 bodies, which act as scaffolds for the sequestration of cargo destined for degradation.

-

Enhanced p62-LC3 Interaction: The oligomerization of p62 enhances its interaction with microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein localized on the autophagosome membrane.[1] This interaction is mediated by the LIR (LC3-interacting region) domain of p62.

-

Cargo Sequestration and Autophagosome Formation: The p62-LC3 interaction facilitates the recruitment of p62-cargo complexes to the forming autophagosome.

-

Autophagic Degradation: The mature autophagosome fuses with the lysosome, leading to the degradation of the enclosed cargo by lysosomal hydrolases.

This targeted mechanism allows this compound to specifically upregulate the degradation of p62-dependent cargo without causing global, non-selective autophagy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: this compound binds to the p62 ZZ domain, inducing oligomerization and autophagic degradation of cargo.

Caption: Workflow for characterizing this compound's effects on autophagy and protein aggregation.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound. It is important to note that much of the existing literature presents data in a qualitative or semi-quantitative manner (e.g., representative blots).

Table 1: Induction of p62 Puncta Formation by this compound in HeLa Cells

| Concentration (µM) | Incubation Time (hours) | Observation | Reference |

| 2.5 | 1 | Efficient induction of cytosolic p62 puncta | [1] |

| 2.5 | Dose- and time-dependent | Increased formation of p62 foci | [1] |

| 5.0 | 6 | Readily induced formation of cytosolic p62 puncta in MEF cells | [2] |

Table 2: Effect of this compound on LC3 Lipidation and p62-LC3 Interaction

| Assay | Cell Line | Treatment | Result | Reference |

| Immunoblotting | HeLa | This compound | Increased conversion of LC3-I to LC3-II | [1] |

| Immunoblotting | Wild-type MEFs | This compound | Promoted lipidation of LC3 | [2] |

| Immunoblotting | p62-/- MEFs | This compound | No response (no LC3 lipidation) | [2] |

| GST-pulldown assay coupled with ELISA | In vitro | This compound | Increased p62 interaction with LC3 | [1] |

Table 3: Effect of this compound on Mutant Huntingtin (mHTT) Aggregates

| Assay | Cell Model | Treatment | Result | Reference |

| Immunoblotting and Dot Blot | HeLa cells expressing GFP-HDQ103 | This compound | Reduced levels of GFP-HDQ103 aggregates in the insoluble fraction | [1] |

| In vitro | Not specified | This compound | Induces degradation of mutant huntingtin |

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound, based on methodologies described in the primary literature.[1][2]

Cell Culture and Treatment

-

Cell Lines: HeLa cells or Mouse Embryonic Fibroblasts (MEFs) (wild-type and p62-knockout) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: A stock solution of this compound is prepared in DMSO. Cells are treated with the desired final concentration of this compound (e.g., 2.5 µM or 5 µM) for the specified duration (e.g., 1 to 6 hours). A vehicle control (DMSO) is run in parallel.

Immunoblotting for p62 and LC3

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 12% polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p62 (e.g., 1:1000 dilution) and LC3 (e.g., 1:1000 dilution). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities of p62 and LC3-II relative to the loading control.

Immunofluorescence for p62 Puncta Formation

-

Cell Seeding: Cells are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with this compound or vehicle control as described above.

-

Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Cells are blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against p62 (e.g., 1:500 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Cells are washed with PBS and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Mounting: Coverslips are mounted on glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging and Analysis: Images are captured using a fluorescence or confocal microscope. The number and intensity of p62 puncta per cell are quantified using image analysis software.

Filter-Trap Assay for Protein Aggregation

-

Cell Lysis: Cells are lysed in a buffer containing 1% Triton X-100 and protease inhibitors.

-

Lysate Preparation: The lysate is sonicated to shear genomic DNA and centrifuged to pellet insoluble material. The supernatant is collected.

-

Filtration: The supernatant is filtered through a cellulose acetate membrane (0.22 µm pore size) using a dot-blot apparatus under vacuum. Insoluble protein aggregates are trapped on the membrane.

-

Washing: The membrane is washed with the lysis buffer to remove any non-specifically bound soluble proteins.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody against the protein of interest (e.g., anti-GFP for GFP-HDQ103) followed by an HRP-conjugated secondary antibody.

-

Detection: The trapped protein aggregates are visualized by ECL.

Conclusion

This compound represents a significant advancement in the field of autophagy research and drug discovery. As a synthetic N-degron mimic, it provides a specific and potent means to induce p62-dependent autophagy. This technical guide has outlined the core principles of this compound's function, provided available quantitative data, and detailed the necessary experimental protocols for its investigation. The ability to selectively target and enhance the degradation of specific cellular components opens up new avenues for understanding fundamental cellular processes and for the development of novel therapeutic strategies for a range of diseases characterized by the accumulation of toxic protein aggregates. Further research into the pharmacokinetics and in vivo efficacy of this compound and similar compounds will be crucial in translating this promising research tool into clinical applications.

References

XIE62-1004-A: A Novel Inducer of Selective Autophagy Through p62/SQSTM1 Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule XIE62-1004-A and its role as a potent inducer of selective autophagy. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound is a synthetic compound that has been identified as a modulator of selective autophagy.[1][2] It functions by directly binding to the ZZ-type zinc finger domain of the sequestosome 1 (p62/SQSTM1) protein.[1][3][4] p62 is a crucial autophagy receptor protein that recognizes and shuttles ubiquitinated cargo to the autophagosome for degradation.[5][6]

The binding of this compound to the p62 ZZ domain triggers a conformational change that promotes the self-oligomerization of p62.[1][2][3] This oligomerization is a critical step in the formation of p62 bodies or puncta, which are essential for the efficient sequestration of cargo.[3][4] Furthermore, this compound enhances the interaction between p62 and microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein component of the autophagosome membrane.[1][2] This enhanced interaction facilitates the delivery of the p62-cargo complex to the forming autophagosome, thereby activating p62-dependent selective autophagy.[1][5] Studies have shown that this induction of autophagy by this compound is dependent on the presence of wild-type p62.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the activity of this compound based on published research.

| Parameter | Value | Cell Line/System | Reference |

| Effective Concentration for p62 Puncta Formation | 2.5 µM - 10 µM | HeLa cells | [2] |

| Treatment Time for p62 Puncta Formation | As early as 1 hour | HeLa cells | [2] |

| Docking Score (predicted binding affinity) | 7.6 | In silico | [2] |

| Induction of LC3-II Conversion | Dose-dependent | HeLa cells | [2] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and experimental validation of this compound's function, the following diagrams are provided.

Caption: Signaling pathway of this compound-induced selective autophagy.

Caption: A typical experimental workflow to study the effects of this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the role of this compound in selective autophagy.

Immunoblotting for LC3 Lipidation

This protocol is used to assess the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

-

HeLa or other suitable cells

-

This compound

-

Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

RIPA buffer

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for the indicated times. A parallel set of wells should be co-treated with an autophagy inhibitor to assess autophagic flux.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the LC3-II/LC3-I or LC3-II/β-actin ratio.

Immunofluorescence for p62 Puncta Formation

This method visualizes the subcellular localization of p62 and the formation of p62 puncta, which are indicative of p62 oligomerization and cargo sequestration.

Materials:

-

Cells grown on coverslips in a 24-well plate

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-p62)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration and for the specified duration.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-p62 antibody diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the number and size of p62 puncta per cell.

GST-Pulldown Assay for p62-LC3 Interaction

This in vitro assay is used to determine the direct interaction between p62 and LC3 and to assess how this interaction is affected by this compound.[2]

Materials:

-

Purified GST-tagged p62 protein

-

Purified recombinant LC3 protein

-

Glutathione-Sepharose beads

-

Binding buffer

-

Wash buffer

-

Elution buffer (e.g., containing reduced glutathione)

-

This compound

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Incubate purified GST-p62 with Glutathione-Sepharose beads for 1-2 hours at 4°C to allow binding.

-

Wash the beads several times with binding buffer to remove unbound GST-p62.

-

Incubate the GST-p62-bound beads with purified LC3 protein in the presence or absence of this compound for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-LC3 antibody to detect the pulled-down LC3. An anti-GST antibody can be used to confirm the presence of GST-p62.

Conclusion

This compound represents a valuable chemical tool for studying the mechanisms of selective autophagy. Its ability to specifically target the p62 ZZ domain and induce p62-dependent autophagic pathways provides a means to investigate the intricate regulation of cellular quality control. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging this compound for their studies in autophagy and related therapeutic areas, such as neurodegenerative diseases and cancer, where autophagy plays a critical role.[3][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZZ-dependent regulation of p62/SQSTM1 in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. RNA binding to p62 impacts selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p62/SQSTM1 functions as a signaling hub and an autophagy adaptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Chemical modulation of SQSTM1/p62-mediated xenophagy that targets a broad range of pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

XIE62-1004-A: A Technical Guide to Target Specificity and Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

XIE62-1004-A is a small molecule compound that has been identified as a potent inducer of autophagy.[1] It functions by directly targeting the ZZ-type zinc finger domain of the autophagy receptor protein p62, also known as sequestosome-1 (SQSTM1).[1][2] This interaction triggers the oligomerization of p62, a critical step in the formation of p62 bodies that sequester cellular cargo for degradation via the autophagic pathway.[2][3] This technical guide provides a comprehensive overview of the target specificity of this compound, its mechanism of action, and an assessment of its potential off-target effects based on currently available data.

On-Target Specificity and Mechanism of Action

This compound was discovered through virtual screening for compounds that bind to the ZZ domain of p62.[2] This domain is a known recognin for N-terminal arginine (Nt-Arg) and other N-degrons, linking the N-end rule pathway to autophagy.[2][4] this compound acts as a synthetic N-degron mimetic, and its binding to the p62 ZZ domain initiates a cascade of events leading to the activation of selective autophagy.[2]

The primary mechanism of action involves the following key steps:

-

Binding to p62 ZZ Domain: this compound directly interacts with the ZZ domain of p62.[2]

-

Induction of p62 Oligomerization: This binding event promotes the self-aggregation of p62 molecules.[1][2]

-

Enhanced Interaction with LC3: The resulting p62 oligomers show an increased affinity for microtubule-associated protein 1A/1B-light chain 3 (LC3) on autophagosome membranes.[2]

-

Cargo Sequestration and Degradation: This facilitates the delivery of ubiquitinated cargo, recognized by the UBA domain of p62, to the autophagosome for subsequent lysosomal degradation.[2]

Studies have demonstrated that the effects of this compound are specific to wild-type p62. Mutations in the ZZ domain, such as D129K, abolish the compound-induced p62 puncta formation and subsequent autophagic activation, highlighting the specificity of the interaction.[3]

Quantitative Data on Target Interaction

While a direct dissociation constant (Kd) for this compound with the p62 ZZ domain is not publicly available, computational docking studies and binding data for related ligands provide insight into the interaction.

| Compound/Ligand | Interaction Metric | Value | Target Domain | Reference |

| This compound | Docking Score | 7.6 | p62 ZZ Domain | [2] |

| Nt-Arg (N-terminal Arginine) | Binding Affinity (Kd) | 44 nM | p62 ZZ Domain | [2] |

Potential Off-Target Effects

A comprehensive assessment of the off-target profile of this compound is critical for its development as a therapeutic agent. However, as of the latest available information, there are no publicly accessible data from broad-panel kinase screens, safety pharmacology assays, or other comprehensive off-target profiling studies for this compound. The absence of this information represents a significant gap in the preclinical characterization of this compound. Further investigation is required to evaluate its selectivity and potential for off-target liabilities.

Signaling Pathway and Experimental Workflows

p62-Mediated Autophagy Signaling Pathway Induced by this compound

Caption: Signaling cascade of this compound inducing p62-mediated autophagy.

Experimental Workflow for Assessing On-Target Effects

Caption: Workflow for in vitro and cell-based on-target activity assays.

Detailed Experimental Protocols

In Vitro p62 Aggregation Assay

This assay assesses the ability of this compound to directly induce the oligomerization of p62 protein.[2]

Materials:

-

Recombinant human p62 protein

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., PBS)

-

Non-reducing Laemmli sample buffer

-

SDS-PAGE gels

-

Western blot apparatus and reagents

-

Anti-p62 antibody

Protocol:

-

Incubate recombinant p62 protein (e.g., 1 µg) with varying concentrations of this compound (e.g., 1-20 µM) in assay buffer for a specified time (e.g., 2 hours) at room temperature. A DMSO vehicle control should be included.

-

Stop the reaction by adding non-reducing Laemmli sample buffer.

-

Separate the protein samples on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against p62, followed by an appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system. High molecular weight bands indicate p62 oligomerization.

Cellular p62 Puncta Formation Assay (Immunofluorescence)

This assay visualizes the formation of p62 bodies (puncta) within cells upon treatment with this compound.[2][3]

Materials:

-

HeLa or MEF cells

-

Glass coverslips

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against p62

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 2.5-10 µM) or DMSO vehicle for the desired time (e.g., 1-12 hours).

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-p62 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash with PBS and mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the number and size of p62 puncta per cell.

LC3 Lipidation Analysis (Western Blot)

This assay measures the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[3]

Materials:

-

Cultured cells (e.g., MEFs)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 12-15%)

-

Western blot apparatus and reagents

-

Primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

Protocol:

-

Plate cells and treat with this compound (e.g., 5 µM) or DMSO for a specified time (e.g., 6 hours). To assess autophagic flux, a parallel set of cells can be co-treated with an autophagy inhibitor like Bafilomycin A1 or Chloroquine.

-

Wash the cells with cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on a high-percentage SDS-PAGE gel to resolve LC3-I and LC3-II.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

-

Visualize the bands by chemiluminescence. The ratio of LC3-II to LC3-I or to the loading control is used to quantify autophagy induction.

Conclusion

This compound is a valuable research tool for studying the role of p62-mediated autophagy. Its on-target activity is well-characterized, demonstrating specific binding to the p62 ZZ domain and subsequent induction of the autophagic cascade. However, the lack of publicly available data on its broader off-target profile is a significant limitation for its translational potential. Comprehensive off-target screening and safety pharmacology studies are essential next steps to fully understand the therapeutic window and potential liabilities of this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZZ-dependent regulation of p62/SQSTM1 in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

XIE62-1004-A: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

XIE62-1004-A is a small molecule that functions as an inducer of the p62-LC3 interaction, a key process in autophagy.[1][2][3] By binding to the ZZ domain of p62, this compound promotes p62 self-aggregation and its subsequent interaction with LC3 on autophagosome membranes.[1][2][3] This action facilitates the delivery of cargo proteins to the autophagosome for degradation.[1] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, presenting data in a structured format to aid researchers and drug development professionals.

Chemical and Physical Properties

This compound, also referred to as XIE62-1004, is chemically known as 2-[[[3,4-Bis(phenylmethoxy)phenyl]methyl]amino]ethanol hydrochloride.[1][4] It is an inducer of autophagy that has been shown to be active both in vitro and in vivo.[1]

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-[[[3,4-Bis(phenylmethoxy)phenyl]methyl]amino]ethanol hydrochloride | [1][4] |

| Molecular Formula | C₂₃H₂₅NO₃·HCl | [4][5] |

| Molecular Weight | 399.91 g/mol | [1][4][5] |

| CAS Number | 2421146-32-7 | [1][4] |

| Appearance | A solid | [4] |

| Purity | ≥98% (HPLC) | [1][4] |

| InChI Key | ROURICFSUKPJOO-UHFFFAOYSA-N | [1][4] |

| SMILES | Cl.OCCNCC1=CC=C(OCC=2C=CC=CC2)C(OCC=3C=CC=CC3)=C1 | [1][4] |

Solubility

The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and experimental assays.

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | Soluble to 20 mM | [1] |

| Acetonitrile | Slightly soluble | [4] |

| Water | Slightly soluble | [4] |

Stability and Storage

Proper storage and handling are critical to maintain the integrity and activity of this compound.

Table 3: Stability and Storage Recommendations

| Condition | Recommendation | Source |

| Long-term Storage | Store at -20°C. | [1][4] |

| Stock Solution (-80°C) | Stable for 6 months (stored under nitrogen, away from moisture). | [2] |

| Stock Solution (-20°C) | Stable for 1 month (stored under nitrogen, away from moisture). | [2] |

| General Stability | Stable for at least 4 years when stored at -20°C. | [4] |

| Shipping | Shipped at room temperature in the continental US; may vary elsewhere. | [2][4] |

Biological Activity and Mechanism of Action

This compound is recognized as a potent inducer of autophagy.[4][5] Its mechanism of action involves binding to the ZZ domain of p62/SQSTM1.[1][5] This binding event leads to the self-aggregation of p62 and enhances its interaction with LC3, a key protein on autophagosome membranes.[1] This process facilitates the sequestration of cargo proteins into autophagosomes for their subsequent degradation.[1] Studies have demonstrated that this compound can induce the degradation of mutant huntingtin protein in vitro.[1][6] Furthermore, it promotes the conversion of LC3-I to LC3-II, a hallmark of autophagic flux, and increases the formation of p62 aggregates, autophagosomes, and autolysosomes in a p62-dependent manner.[4]

Caption: Mechanism of this compound in inducing autophagy.

Experimental Protocols

Preparation of Stock Solutions

To prepare a stock solution of this compound, the following protocol is recommended:

-

Reconstitution: Based on the molecular weight of 399.91 g/mol , calculate the required volume of solvent to achieve the desired molar concentration.[1] For instance, to prepare a 20 mM stock solution, dissolve 8 mg of this compound in 1 mL of DMSO.[1]

-

Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as per the stability guidelines.[2]

In Vitro Autophagy Induction Assay

This protocol outlines a general method to assess the autophagy-inducing activity of this compound in a cell-based assay:

-

Cell Culture: Plate cells (e.g., HeLa cells) at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified duration.[4]

-

Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against LC3 and p62, followed by incubation with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio and changes in p62 levels are indicative of autophagy induction.

Caption: Workflow for in vitro autophagy induction assay.

Summary

This compound is a valuable research tool for studying the mechanisms of autophagy. Its well-defined chemical properties, solubility, and stability, as outlined in this guide, provide a solid foundation for its use in various experimental settings. The provided protocols and diagrams offer a starting point for researchers to investigate its biological effects further. For batch-specific data, it is always recommended to refer to the Certificate of Analysis provided by the supplier.[1]

References

- 1. XIE62-1004 Supplier | CAS 2421146-32-7 | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review of XIE62-1004-A Studies: A Technical Overview

Introduction

A comprehensive review of existing scientific literature reveals no publicly available studies, clinical trials, or published data specifically referencing "XIE62-1004-A." This suggests that this compound may be an internal compound designation not yet disclosed in public research, a candidate that was discontinued in early-stage development, or a hypothetical entity. The absence of published data precludes a detailed analysis of its experimental protocols, quantitative outcomes, and associated signaling pathways.

This guide, therefore, serves as a template for how such a review would be structured if and when data on this compound becomes available. It outlines the standard sections and data presentation formats expected by researchers, scientists, and drug development professionals.

Quantitative Data Summary

In a typical literature review, all quantitative data from preclinical and clinical studies would be aggregated and presented in tabular format for clear comparison. This would include, but not be limited to, the following hypothetical tables:

Table 1: In Vitro Efficacy Data for this compound

| Cell Line | Assay Type | IC50 (nM) | Target(s) | Reference |

|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Pharmacokinetic Properties of this compound in Animal Models

| Species | Dosing Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Treatment Regimen | Tumor Growth Inhibition (%) | Statistically Significant (p-value) | Reference |

|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. For any cited study on this compound, the following experimental protocols would be described in detail.

In Vitro Cell Viability Assays

-

Cell Lines and Culture Conditions: A description of the cell lines used, their origin, and the specific media and conditions for their propagation would be provided.

-

Compound Preparation: Details on the solubilization and dilution of this compound for cell treatment.

-

Assay Procedure: A step-by-step description of the assay used (e.g., MTT, CellTiter-Glo), including cell seeding density, treatment duration, and the method for quantifying cell viability.

-

Data Analysis: The methodology for calculating IC50 values from dose-response curves.

Animal Pharmacokinetic Studies

-

Animal Models: Species, strain, age, and sex of the animals used.

-

Compound Administration: Formulation, dosage, and route of administration (e.g., oral, intravenous).

-

Sample Collection: Timetable and methodology for collecting blood or plasma samples.

-

Bioanalytical Method: The technique used to quantify this compound concentrations in biological matrices (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Software and models used to determine key PK parameters.

In Vivo Efficacy Studies

-

Xenograft Model Establishment: The procedure for implanting tumor cells into immunocompromised mice.

-

Treatment Groups and Dosing: Description of the vehicle control and treatment arms, including the dose, schedule, and duration of this compound administration.

-

Efficacy Endpoints: How tumor volume was measured and the formula for calculating tumor growth inhibition.

-

Statistical Analysis: The statistical tests used to compare treatment groups.

Visualizations: Signaling Pathways and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental processes. The following are examples of Graphviz diagrams that would be generated based on the purported mechanism of action and experimental design for this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

Methodological & Application

XIE62-1004-A: Application Notes and In Vitro Assay Protocols for the Induction of p62-Dependent Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

XIE62-1004-A is a small molecule inducer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2][3] This compound acts by specifically targeting the ZZ-type zinc finger domain of the sequestosome 1 (p62/SQSTM1) protein.[1][2] By binding to the p62 ZZ domain, this compound promotes the self-oligomerization of p62, which in turn enhances its interaction with microtubule-associated protein 1A/1B-light chain 3 (LC3) on autophagosome membranes.[1] This cascade of events facilitates the delivery of cargo proteins to the autophagosome for degradation, thereby activating p62-dependent selective autophagy.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

| Cell Line | Assay | Effective Concentration | Observation | Reference |

| HeLa | Immunofluorescence | 2.5 µM | Efficient induction of cytosolic p62 puncta formation.[1] | [1] |

| HeLa | Western Blot | 1-10 µM (dose-dependent) | Increased conversion of LC3-I to LC3-II.[1] | [1] |

| MEF (Mouse Embryonic Fibroblasts) | Immunofluorescence | 5 µM | Induced formation of cytosolic p62-positive puncta in wild-type MEFs.[2][4] | [2][4] |

| MEF (Mouse Embryonic Fibroblasts) | Western Blot | Not specified | Promotes the lipidation of LC3 in wild-type MEFs.[2][4] | [2][4] |

Signaling Pathway

The binding of this compound to the ZZ domain of p62 initiates a signaling cascade that leads to the formation of autophagosomes and subsequent degradation of cellular cargo.

Caption: p62-Dependent Autophagy Signaling Pathway Induced by this compound.

Experimental Protocols

The following are detailed protocols for two key in vitro assays to assess the autophagic induction activity of this compound.

Immunofluorescence Assay for p62 Puncta Formation

This protocol describes the visualization and quantification of p62-positive puncta, which are indicative of p62 oligomerization and aggregation upon induction of autophagy.[1]

Materials:

-

HeLa cells (or other suitable cell line)

-

This compound (solubilized in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-p62/SQSTM1 antibody

-

Secondary antibody: fluorescently-labeled anti-rabbit/mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for a specified time (e.g., 1, 6, or 16 hours).[1] A DMSO-treated group should be included as a negative control.

-

Fixation: After incubation, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-p62 antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS and stain with DAPI for 5 minutes.

-

Mounting: Wash the cells twice with PBS and mount the coverslips onto glass slides using antifade mounting medium.

-

Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition. Quantify the number and intensity of p62 puncta per cell using image analysis software (e.g., ImageJ).

Western Blot Analysis of LC3 Lipidation

This protocol measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated lipidated form (LC3-II), a hallmark of autophagy activation.[1]

Materials:

-

HeLa cells (or other suitable cell line)

-

This compound (solubilized in DMSO)

-

Cell culture medium

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-LC3B and anti-β-actin (loading control)

-

Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat cells with different concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for a specified duration (e.g., 12 hours).[1]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities for LC3-II, LC3-I, and β-actin. Calculate the LC3-II/LC3-I ratio or the LC3-II/β-actin ratio to assess the level of autophagy induction.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the in vitro activity of this compound.

Caption: In Vitro Assay Workflow for this compound Characterization.

References

- 1. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZZ-dependent regulation of p62/SQSTM1 in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Optimal Concentration of XIE62-1004-A for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

XIE62-1004-A is a potent and selective small molecule inhibitor of Polo-like Kinase 5 (PLK5), a serine/threonine kinase that plays a critical role in the regulation of cell cycle progression, particularly during the G2/M transition. Overexpression of PLK5 has been implicated in the pathogenesis of various human malignancies, making it a promising therapeutic target for cancer drug development. This compound exerts its anti-proliferative effects by inducing cell cycle arrest and apoptosis in cancer cells with elevated PLK5 expression.

These application notes provide a comprehensive guide for determining the optimal concentration of this compound for in vitro cell culture experiments. The protocols outlined below describe methods for assessing cell viability (IC50) and target engagement (EC50) in different cancer cell lines.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in three distinct cancer cell lines, each exhibiting different levels of PLK5 expression.

Table 1: Cell Viability (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | PLK5 Expression | IC50 (nM) after 72h |

| HCT116-Luc | Colorectal Carcinoma | High | 15.8 |

| A549 | Lung Carcinoma | Moderate | 125.4 |

| MCF-7 | Breast Adenocarcinoma | Low | >1000 |

Table 2: Target Engagement (EC50) of this compound

| Cell Line | Assay Type | Target Analyzed | EC50 (nM) after 24h |

| HCT116-Luc | Western Blot | Phospho-PLK5 (Thr210) | 5.2 |

| A549 | Western Blot | Phospho-PLK5 (Thr210) | 45.1 |

Experimental Protocols

Protocol 1: Determining Cell Viability (IC50) using a Luminescence-Based Assay

This protocol describes the use of a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines (e.g., HCT116-Luc, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in complete medium. A common starting point is a 10-point, 3-fold dilution series from a top concentration of 10 µM.

-

Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" background control.

-

Add 100 µL of the diluted compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no cells).

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: Determining Target Engagement (EC50) by Western Blot

This protocol details the measurement of PLK5 inhibition by quantifying the reduction in phosphorylation of its autophosphorylation site (Threonine 210).

Materials:

-

Cancer cell lines (e.g., HCT116-Luc)

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Primary antibodies (e.g., anti-phospho-PLK5 (Thr210), anti-total-PLK5, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with a serial dilution of this compound for 24 hours. Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.

-

Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts (e.g., 20 µg per lane) and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using software like ImageJ.

-

Normalize the phospho-PLK5 signal to the total PLK5 or a loading control (GAPDH).

-

Plot the normalized signal against the log of the compound concentration to determine the EC50 value.

-

Visualizations: Signaling Pathways and Workflows

Caption: Fictional signaling pathway for PLK5 activation and its inhibition by this compound.

Caption: Workflow for determining the optimal concentration of this compound in cell culture.

Application Notes and Protocols: Investigating the Effects of XIE62-1004-A on HeLa Cells

For Research Use Only.

Abstract

These application notes provide detailed protocols for the treatment of human cervical adenocarcinoma (HeLa) cells with XIE62-1004-A, a small molecule inducer of the p62-LC3 interaction. This compound activates p62-dependent autophagy by binding to the ZZ-domain of p62, leading to p62 oligomerization.[1] This document is intended for researchers, scientists, and drug development professionals investigating autophagy modulation in cancer biology. The provided protocols cover HeLa cell culture, preparation and application of this compound, and methods for assessing its time-dependent effects on cellular processes.

Mechanism of Action: p62-Mediated Autophagy Induction

This compound functions as a pharmacological activator of selective autophagy. It directly binds to the ZZ-type zinc finger domain of the p62/SQSTM1 protein.[1][2] This binding event induces the self-oligomerization and aggregation of p62, which in turn enhances its interaction with LC3-II, a key protein marker of autophagosomes.[3] This process facilitates the sequestration of cellular cargo into autophagosomes for subsequent lysosomal degradation.[2][3] This targeted activation of autophagy makes this compound a valuable tool for studying cellular stress responses and protein degradation pathways.

Caption: Signaling pathway of this compound in activating p62-mediated autophagy.

Experimental Protocols

HeLa Cell Culture and Maintenance

-

Culture Medium: Prepare complete culture medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cell Maintenance: Culture HeLa cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[4][5]

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile Phosphate-Buffered Saline (PBS), and detach cells using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium and re-plate at a suitable sub-cultivation ratio (e.g., 1:5 to 1:10).[6]

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving it in dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

-

Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentrations using pre-warmed complete culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Time-Course Treatment of HeLa Cells with this compound

This protocol describes a general workflow for treating HeLa cells to evaluate the time-dependent effects of this compound.

-

Cell Seeding: Plate HeLa cells in the appropriate culture vessel (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density (e.g., 5,000-10,000 cells/well for a 96-well plate). Allow cells to adhere and grow overnight.[6]

-

Treatment Application: Aspirate the old medium and replace it with fresh medium containing the desired concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the cells for various time points. Based on published data, effects such as p62 puncta formation can be observed as early as 1 hour.[3] A suggested time course for analysis could include 1, 6, 12, 24, and 48 hours to capture both early and late cellular responses.[3][7][8]

-

Downstream Analysis: Following incubation, harvest the cells for analysis using appropriate assays such as immunofluorescence staining, western blotting, or cell viability assays.

Caption: Experimental workflow for time-course treatment of HeLa cells.

Data Presentation and Interpretation

Quantitative data should be collected to determine the optimal treatment time for the desired biological effect. Below is a template table for a time-course experiment evaluating the effect of this compound on HeLa cell viability. Researchers can adapt this for other endpoints, such as protein expression levels or the percentage of cells with p62 puncta.

Table 1: Effect of this compound Treatment Duration on HeLa Cell Viability (% of Vehicle Control)

| Concentration | 6 Hours | 12 Hours | 24 Hours | 48 Hours | 72 Hours |

| Vehicle (DMSO) | 100% | 100% | 100% | 100% | 100% |

| 1 µM | User Data | User Data | User Data | User Data | User Data |

| 2.5 µM | User Data | User Data | User Data | User Data | User Data |

| 5 µM | User Data | User Data | User Data | User Data | User Data |

| 10 µM | User Data | User Data | User Data | User Data | User Data |

| 25 µM | User Data | User Data | User Data | User Data | User Data |

Interpretation: Treatment times for antiproliferative or cytotoxic effects in HeLa cells typically range from 24 to 72 hours.[7][8] However, for mechanistic studies of autophagy induction (e.g., LC3 lipidation or p62 puncta formation), shorter time points (1 to 6 hours) are often sufficient to observe a significant effect.[3][9] The optimal treatment time will depend on the specific biological question and the concentration of this compound used.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ZZ-dependent regulation of p62/SQSTM1 in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule NMD and MDM2 inhibitors synergistically trigger apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Chemical modulation of SQSTM1/p62-mediated xenophagy that targets a broad range of pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Monitoring Autophagy Induction by XIE62-1004-A via Western Blot Analysis of LC3 and p62

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders and cancer. One of the key mechanisms of selective autophagy involves the adaptor protein p62/SQSTM1, which recognizes and sequesters ubiquitinated cargo for degradation by autophagosomes. The recruitment of p62 and its cargo to the autophagosome is mediated by its interaction with Microtubule-associated protein 1A/1B-light chain 3 (LC3).

XIE62-1004-A is a small molecule that has been identified as an inducer of the p62-LC3 interaction.[1][2] By binding to the ZZ-domain of p62, this compound promotes p62 oligomerization and enhances its interaction with LC3, thereby activating p62-dependent autophagy.[1][3][4] This application note provides a detailed protocol for utilizing Western blotting to monitor the induction of autophagy by this compound through the analysis of LC3 conversion and p62 degradation.

Principle of the Assay

The progression of autophagy can be monitored by observing changes in the levels and forms of two key proteins: LC3 and p62.

-

LC3 Conversion: During autophagy induction, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (PE) to form LC3-II. LC3-II is recruited to the autophagosomal membranes, and therefore, an increase in the ratio of LC3-II to LC3-I is a hallmark of autophagosome formation. On an SDS-PAGE gel, LC3-II migrates faster than LC3-I, appearing as a lower molecular weight band (14-16 kDa) compared to LC3-I (16-18 kDa).

-

p62 Degradation: The adaptor protein p62 binds to both ubiquitinated cargo and LC3-II, thereby delivering the cargo to the autophagosome for degradation.[5] As the autophagosome fuses with the lysosome, p62 itself is degraded.[5] Consequently, a decrease in p62 protein levels is indicative of successful autophagic flux.

Treatment with this compound is expected to enhance the interaction between p62 and LC3, leading to an increase in autophagic flux. This will be observed as an increased LC3-II/LC3-I ratio and a decrease in p62 levels.

Expected Outcomes with this compound Treatment

The following table summarizes the anticipated quantitative changes in LC3 and p62 protein levels following treatment with this compound, as determined by densitometric analysis of Western blot bands.

| Treatment Group | LC3-II / LC3-I Ratio | p62 Protein Level (relative to control) | Interpretation |

| Vehicle Control | Baseline | 100% | Basal level of autophagy |

| This compound | Increased | Decreased | Induction of autophagic flux |

| Positive Control (e.g., Rapamycin) | Increased | Decreased | Known autophagy induction |